molecular formula C24H19N5O2 B4653183 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide

Katalognummer B4653183
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: AICVKOWOCZCOND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide, also known as BTA-1, is a compound that has gained significant attention in the field of scientific research. BTA-1 has been studied for its potential use in various applications such as cancer treatment and neuroprotection.

Wissenschaftliche Forschungsanwendungen

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide has been studied for its potential use in cancer treatment and neuroprotection. In cancer treatment, 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. In neuroprotection, 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide has been shown to protect neurons from oxidative stress and neurotoxicity. 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide also has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Wirkmechanismus

The mechanism of action of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide binds to the ATP-binding site of CK2 and inhibits its activity. Inhibition of CK2 activity leads to the downregulation of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide induces cell cycle arrest at the G0/G1 phase and apoptosis. 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide also inhibits the migration and invasion of cancer cells. In neurons, 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide protects against oxidative stress and neurotoxicity by reducing the production of reactive oxygen species (ROS) and increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide in lab experiments is its specificity for CK2 inhibition. 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other anticancer drugs for the treatment of cancer. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide is an area of active research.

Eigenschaften

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-16-10-11-23(22(12-16)29-27-20-8-4-5-9-21(20)28-29)31-15-24(30)26-18-13-17-6-2-3-7-19(17)25-14-18/h2-14H,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICVKOWOCZCOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=CC=CC=C3N=C2)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(quinolin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide
Reactant of Route 5
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide
Reactant of Route 6
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.